molecular formula C16H10 B1353978 4,4'-Diethynylbiphenyl CAS No. 38215-38-2

4,4'-Diethynylbiphenyl

Cat. No. B1353978
CAS RN: 38215-38-2
M. Wt: 202.25 g/mol
InChI Key: MXJJMQSKDPNPSX-UHFFFAOYSA-N
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Description

4,4'-Diethynylbiphenyl is a chemical compound that serves as a monomer or comonomer in the synthesis of various polymeric materials. It is characterized by the presence of two ethynyl groups attached to a biphenyl structure, which allows it to participate in polymerization reactions to form extended conjugated networks. These networks can exhibit a range of properties depending on the specific synthesis and functionalization methods employed .

Synthesis Analysis

The synthesis of polymers using 4,4'-Diethynylbiphenyl involves chain-growth copolymerization techniques. For instance, it can be copolymerized with functionalized mono- and diethynylbenzenes to create highly cross-linked polyacetylene-type networks. These networks are notable for their high content of functional groups and their potential applications in gas adsorption due to their specific surface area and porosity . The synthesis parameters, such as the choice of comonomers and the feed ratio, play a crucial role in determining the properties of the resulting networks.

Molecular Structure Analysis

The molecular structure of 4,4'-Diethynylbiphenyl-based polymers is characterized by substituted polyene main chains cross-linked by arylene links. The structure of these polymers can be tailored by varying the comonomers used in the synthesis, which affects the specific surface area and the overall architecture of the networks. The molecular structure is a key factor in the material's performance, especially in applications like CO2 adsorption .

Chemical Reactions Analysis

4,4'-Diethynylbiphenyl participates in copolymerization reactions to form conjugated microporous polymers (CMPs). These reactions are facilitated by catalysts such as (Ph3P)2PdCl2, which enable the formation of polymers and copolymers with various other acetylenic compounds. The resulting materials can exhibit a range of properties, including enhanced thermal stability and specific interactions with other substances, as indicated by their potential antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of materials synthesized from 4,4'-Diethynylbiphenyl are influenced by the polymerization process and the resulting molecular structure. These properties include a high specific surface area, which is beneficial for gas adsorption applications. The functional groups present in the polymer networks can enhance their affinity for certain gases, such as CO2. Additionally, the thermal stability and solubility parameters of the polymers are important for their practical application and can be measured using techniques like thermogravimetric analysis and infrared spectroscopy .

Scientific Research Applications

Application 1: Porous Organic Polymers (POPs)

  • Summary of the Application: 4,4’-Diethynylbiphenyl is used in the synthesis of hydrophobic porous organic polymers (POPs). These polymers have potential in applications ranging from electrocatalysis to solar energy conversion .
  • Methods of Application: A series of hydrophobic POPs containing redox-active triarylamines linked by 4,4’-diethynylbiphenyl bridges have been synthesized and characterized by NMR and EPR spectroscopy, as well as spectroelectrochemistry and computational modeling .
  • Results or Outcomes: The facile electrochemical or chemical oxidation of the POPs generate mixed-valence radical cation states with markedly enhanced adsorption properties relative to their neutral analogues, including a 3-fold improvement in the H2 uptake at 77 K and 1 bar, and an increase in the isosteric heat of adsorption for CO2 .

Application 2: Crystal Structure Analysis

  • Summary of the Application: The crystal structure of 4,4’-Diethynylbiphenyl has been studied to understand its potential as a conductive spacer in donor–acceptor dyads .
  • Methods of Application: The crystal structure of 4,4’-Diethynylbiphenyl was determined using X-ray crystallography .
  • Results or Outcomes: The compound crystallizes with four unique molecules in the asymmetric unit. None of the molecules is planar, with the two benzene rings of each molecule inclined to one another at angles of 42.41 (4), 24.07 (6), 42.59 (4) and 46.88 (4) for molecules 1–4, respectively .

Application 3: Synthesis of Microporous Organic Polymers

  • Summary of the Application: 4,4’-Diethynylbiphenyl is used in the synthesis of microporous organic polymers (MOPs). These polymers have potential applications in gas storage, separation, and catalysis .
  • Methods of Application: A Lewis acidic microporous organic polymer (DEBP-BMOP) is synthesized from tris(4-bromo-2,3,5,6-tetramethylphenyl)boron nodes and 4,4’-diethynyl-1,1’-biphenyl linkers .
  • Results or Outcomes: The resulting polymer has a pore size of 1 and exhibits good performance in gas storage and separation applications .

Application 4: Donor–Spacer–Acceptor (DSA) Dyads

  • Summary of the Application: 4,4’-Diethynylbiphenyl is used as a conductive spacer in donor–spacer–acceptor (DSA) dyads. These dyads have potential applications in artificial photosynthesis and solar cell technology .
  • Methods of Application: The compound is joined to a ferrocene donor through an alkene unit and to an acceptor via an alkyne link .
  • Results or Outcomes: The resulting DSA dyads have the ability to generate long-lived charge separation in their excited states, which is beneficial for their applications .

Application 5: Synthesis of High Molecular Weight Polymers

  • Summary of the Application: 4,4’-Diethynylbiphenyl is used in the synthesis of high molecular weight polymers. These polymers have potential applications in various fields .
  • Methods of Application: A polymer network is made of 1,3,5-tris-2’-biphenylbenzene and different cross-linker co-monomers (1,4-diethynylbenzene or 4,4’-diethynylbiphenyl) to obtain highly cross-linked, high molecular weight polymers .
  • Results or Outcomes: The resulting polymers are highly cross-linked and have high molecular weights .

Application 6: Donor–Spacer–Acceptor (DSA) Dyads

  • Summary of the Application: 4,4’-Diethynylbiphenyl is used as a conductive spacer in donor–spacer–acceptor (DSA) dyads. These dyads have potential applications in artificial photosynthesis and solar cell technology .
  • Methods of Application: The compound is joined to a ferrocene donor through an alkene unit and to an acceptor via an alkyne link .
  • Results or Outcomes: The resulting DSA dyads have the ability to generate long-lived charge separation in their excited states, which is beneficial for their applications .

Safety And Hazards

In case of exposure, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1-ethynyl-4-(4-ethynylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h1-2,5-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJJMQSKDPNPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C2=CC=C(C=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434139
Record name 4,4'-DIETHYNYLBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Diethynylbiphenyl

CAS RN

38215-38-2
Record name 4,4'-DIETHYNYLBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
271
Citations
S Stahlová, E Slováková, P Vaňkátová, A Zukal… - European Polymer …, 2015 - Elsevier
We report the synthesis of conjugated highly cross-linked polyacetylene-type networks with a high content of functional groups (–CH 2 OH, –NO 2 , –Ph 2 N, content up to 3.9 mmol/g) …
Number of citations: 20 www.sciencedirect.com
G Iucci, G Infante, G Polzonetti - Polymer, 2002 - Elsevier
The synthesis of poly-yne polymers containing transition metals inserted in the main chain has been attempted by reacting a dialkyne molecule, 4,4′-diethynylbiphenyl (or DEBP), with […
Number of citations: 21 www.sciencedirect.com
T Tagg, CJ McAdam, BH Robinson… - Acta Crystallographica …, 2015 - scripts.iucr.org
The title compound, C16H10, crystallizes with four unique molecules, designated 1–4, in the asymmetric unit of the monoclinic unit cell. None of the molecules is planar, with the …
Number of citations: 8 scripts.iucr.org
A Ohkubo, K Aramaki, H Nishihara - Chemistry letters, 1993 - journal.csj.jp
A new π-conjugated organometallic polymer of which framework is in part composed of cobaltacyclopentadienes has been synthesized by a metallacycle formation reaction of CpCo(…
Number of citations: 28 www.journal.csj.jp
MV Russo, CL Sterzo, P Franceschini, G Biagini… - Journal of …, 2001 - Elsevier
Mono and bisubstituted bis(ethynyl)biphenyl Pt(II) complexes, ie trans-[(RCC)Pt(PPh 3 ) 2 (CCpC 6 H 4 pC 6 H 4 CCH)], R=p-NO 2 C 6 H 4 (3b), (η 5 -C 5 H 5 )Fe(η 5 -C …
Number of citations: 35 www.sciencedirect.com
T Hagiwara, M Yamazaki, T Suzuki, T Sawaguchi… - Polymer, 2011 - Elsevier
A novel poly[2]catenane having rigid triazole rings between [2]catenane moieties was synthesized by the 1,3-dipolar cycloaddition of diazido[2]catenane with 4,4′-diethynylbiphenyl. …
Number of citations: 10 www.sciencedirect.com
E Kobayashi, J Jiang, S Aoshima, J Furukawa - Polymer journal, 1990 - nature.com
Competitive addition polymerizations of 9, 10-anthracenedithiol, 4, 4′-biphenyldithiol, and 1, 4-benzenedithiol to 9, 10-diethynylanthracene, 4, 4′-diethynylbiphenyl, and 1, 4-…
Number of citations: 7 www.nature.com
R Kumar, CNR Rao - Journal of Materials Chemistry A, 2015 - pubs.rsc.org
We report the synthesis, characterization and gas adsorption properties of assemblies of single-walled carbon nanotubes (SWNTs) covalently cross-linked by organic linkers prepared …
Number of citations: 26 pubs.rsc.org
V Hanková, E Slováková, J Zedník… - Macromolecular …, 2012 - Wiley Online Library
Microporous organic polymers (MOP) of a new type have been synthesised in high yields by a simple coordination polymerization of 1,3‐diethynylbenzene, 1,4‐diethynylbenzene and 4,…
Number of citations: 48 onlinelibrary.wiley.com
H Nishihara, A Ohkubo, K Aramaki - Synthetic metals, 1993 - Elsevier
A π-conjugated organometallic polymer with cobaltacyclopentadiene units was synthesized by successive metallacyclization reactions of diacetylene, 4,4′-diethynylbiphenyl with …
Number of citations: 12 www.sciencedirect.com

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